molecular formula C6H8BrClN2 B591774 (6-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 914947-26-5

(6-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B591774
CAS No.: 914947-26-5
M. Wt: 223.498
InChI Key: BUAPFSNXCMLJJP-UHFFFAOYSA-N
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Scientific Research Applications

(6-Bromopyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for pharmaceuticals.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

“(6-Bromopyridin-2-yl)methanamine hydrochloride” is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 . It’s important to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt. A common synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (6-Bromopyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • (6-Chloropyridin-2-yl)methanamine hydrochloride
  • (6-Fluoropyridin-2-yl)methanamine hydrochloride
  • (6-Iodopyridin-2-yl)methanamine hydrochloride

Comparison: (6-Bromopyridin-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. For instance, the bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(6-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAPFSNXCMLJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672091
Record name 1-(6-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914947-26-5
Record name 1-(6-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914947-26-5
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